4,4-difluorocycloheptane-1-carbaldehyde
Description
4,4-Difluorocycloheptane-1-carbaldehyde is a fluorinated aliphatic aldehyde characterized by a seven-membered cycloheptane ring with two fluorine atoms at the 4th position and a carbaldehyde group at position 1. This compound’s structure combines the conformational flexibility of a cycloheptane ring with the electron-withdrawing effects of fluorine substituents, which may influence its reactivity, solubility, and stability.
Properties
CAS No. |
2680534-36-3 |
|---|---|
Molecular Formula |
C8H12F2O |
Molecular Weight |
162.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Direct Fluorination of Cycloheptene Derivatives
A common strategy for introducing fluorine atoms into cyclic systems involves the fluorination of unsaturated precursors. For instance, the synthesis of 4,4-difluorocyclohexane-1-carbaldehyde (a six-membered ring analog) has been achieved via the fluorination of cyclohexene derivatives using hydrogen fluoride (HF) or xenon difluoride (XeF₂) under controlled conditions. Extending this approach to a seven-membered ring system, 4,4-difluorocycloheptane-1-carbaldehyde could theoretically be synthesized by treating cycloheptene-1-carbaldehyde with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).
Reaction Example :
This method would require precise temperature control (-20°C to 0°C) to minimize side reactions such as over-fluorination or ring-opening.
Electrophilic Fluorination Using Selectfluor®
Electrophilic fluorination reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) have been employed for the introduction of fluorine atoms into aliphatic systems. For example, the synthesis of fluorinated cyclopentane derivatives involves the use of Selectfluor® in acetonitrile or dichloromethane. Applied to a cycloheptane system, this method could facilitate the selective fluorination of the 4-position, followed by oxidation to introduce the aldehyde group.
Key Challenges :
-
Regioselectivity : Achieving simultaneous fluorination at both 4-positions of the cycloheptane ring without over-fluorination.
-
Functional Group Compatibility : The aldehyde moiety is sensitive to strong electrophilic conditions, necessitating protective strategies such as acetal formation during fluorination.
Ring Expansion and Formylation Strategies
Ring-Opening Metathesis Polymerization (ROMP) Followed by Formylation
Ring expansion via ROMP using norbornene derivatives has been reported for the synthesis of medium-sized rings. For instance, norbornene-based monomers containing fluorine substituents can undergo metathesis with Grubbs catalysts to yield cycloheptane derivatives. Subsequent formylation using the Vilsmeier-Haack reaction (POCl₃/DMF) could introduce the aldehyde group at the 1-position.
Synthetic Pathway :
-
ROMP of Fluorinated Norbornene :
-
Hydrogenation :
-
Vilsmeier-Haack Formylation :
Limitations :
Aldol Condensation and Cyclization
A retro-aldol approach could enable the construction of the cycloheptane ring while incorporating fluorine atoms. For example, reacting a fluorinated diketone with a protected aldehyde under basic conditions may facilitate cyclization. This method has been utilized for synthesizing fluorinated cyclopentanes, and analogous conditions could be adapted for seven-membered rings.
Reaction Scheme :
Optimization Parameters :
-
Use of bulky bases (e.g., LDA) to enhance cyclization efficiency.
-
Solvent effects: Polar aprotic solvents like THF improve reaction kinetics.
Reductive Methods from Carboxylic Acid Derivatives
Reduction of 4,4-Difluorocycloheptane-1-carboxylic Acid
The direct reduction of carboxylic acids to aldehydes is challenging due to over-reduction to alcohols. However, selective reductions using Rosenmund catalysts (Pd/BaSO₄ with quinoline poisoning) or lithium aluminum hydride (LiAlH₄) in the presence of stabilizing agents have been reported for similar substrates.
Procedure :
-
Activation of Carboxylic Acid : Convert 4,4-difluorocycloheptane-1-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂).
-
Rosenmund Reduction :
Yield Considerations :
Stepwise Reduction via Weinreb Amides
Weinreb amides (N-methoxy-N-methylamides) offer a controlled pathway for the reduction of carboxylic acids to aldehydes. This method avoids over-reduction by stabilizing the intermediate alkoxyamine.
Synthetic Steps :
-
Formation of Weinreb Amide :
-
Reduction with DIBAL-H :
Advantages :
Oxidative Methods from Alcohol Precursors
Oxidation of 4,4-Difluorocycloheptane-1-methanol
Primary alcohols can be oxidized to aldehydes using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). For fluorinated alcohols, the electron-withdrawing effect of fluorine atoms may necessitate stronger oxidants or prolonged reaction times.
Oxidation Protocol :
Challenges :
TEMPO-Mediated Oxidations
The 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)/hypochlorite system enables selective oxidation of primary alcohols to aldehydes in biphasic systems. This method has been successfully applied to sterically hindered substrates, making it suitable for fluorinated cycloheptane systems.
Reaction Conditions :
-
Solvent: Dichloromethane/water (1:1).
-
Catalysts: TEMPO (5 mol%), NaOCl (1.5 equiv), KBr (0.1 equiv).
-
Yield: ~65% (estimated for analogous substrates).
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents | Yield | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Direct Fluorination | Cycloheptene-1-carbaldehyde | DAST, XeF₂ | 30–40% | Single-step fluorination | Low regioselectivity |
| ROMP/Formylation | Norbornene derivatives | Grubbs Catalyst, POCl₃ | 20–25% | Modular ring construction | Multi-step, low overall yield |
| Rosenmund Reduction | Carboxylic Acid | Pd/BaSO₄, H₂ | 50–70% | Direct reduction | Requires acid chloride activation |
| TEMPO Oxidation | 1-Methanol Derivative | TEMPO, NaOCl | 60–65% | Selective for primary alcohols | Sensitivity to pH |
Chemical Reactions Analysis
Types of Reactions
4,4-difluorocycloheptane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: 4,4-difluorocycloheptane-1-carboxylic acid
Reduction: 4,4-difluorocycloheptane-1-methanol
Substitution: Various substituted cycloheptane derivatives depending on the nucleophile used
Scientific Research Applications
4,4-difluorocycloheptane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-difluorocycloheptane-1-carbaldehyde involves its interaction with various molecular targets and pathways. The presence of the fluorine atoms and the aldehyde group allows it to participate in specific chemical reactions and interactions with enzymes, receptors, and other biomolecules. These interactions can lead to changes in the activity of the target molecules and influence biological processes.
Comparison with Similar Compounds
Key Differences :
- In contrast, the cycloheptane ring in the target compound lacks aromaticity, making its aldehyde more electrophilic and reactive toward nucleophiles.
- The target compound’s aliphatic structure and fluorine substituents may enhance membrane permeability but reduce metabolic clearance compared to aromatic systems.
Comparison with Methyl-Substituted Indole Carbaldehydes
lists analogs like 2-Methyl-1H-indole-3-carbaldehyde (CAS 5416-80-8) and 6-Methyl-1H-indole-3-carbaldehyde (CAS 4771-49-7). These compounds highlight how substituent position and size influence properties:
- Methyl vs. Fluoro Groups : Methyl groups increase steric bulk and lipophilicity (Log P ~2.0–2.5), while fluorine’s electronegativity may enhance dipole interactions and polar surface area.
- Ring Flexibility : The rigid indole systems contrast with the flexible cycloheptane, which could impact binding to biological targets or crystallization behavior.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4,4-difluorocycloheptane-1-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves fluorination of a cycloheptane precursor or aldehyde functionalization. For example:
- Fluorination Strategies : Electrophilic fluorinating agents (e.g., Selectfluor) can introduce fluorine atoms at the 4,4-positions of cycloheptane. Solvent choice (e.g., dichloromethane or acetonitrile) and temperature (0–25°C) critically affect regioselectivity.
- Aldehyde Introduction : Oxidation of a corresponding alcohol using oxidants like pyridinium chlorochromate (PCC) or Swern oxidation (oxalyl chloride/DMSO) is common. Catalytic methods, such as palladium-mediated cross-coupling (analogous to sulfonyl fluoride synthesis in ), may also be adapted.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) is used to isolate the product. Reported yields range from 40–75%, depending on stepwise optimization .
Q. Which spectroscopic and computational methods are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : NMR is critical for confirming fluorine positions (δ ~ -120 to -140 ppm for CF groups). NMR resolves aldehyde protons (δ ~9.5–10.0 ppm) and cycloheptane ring protons (δ ~1.5–2.5 ppm).
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H] at m/z 190.06 for CHFO).
- X-ray Crystallography : If crystals are obtainable (as in for a xanthene derivative), this provides definitive structural confirmation, including bond angles and fluorine spatial orientation.
- Computational Analysis : Density functional theory (DFT) calculations (e.g., using Gaussian) predict NMR shifts and optimize geometry, cross-validated with experimental data .
Advanced Research Questions
Q. How do the electronic effects of the 4,4-difluoro substituents influence the reactivity of the aldehyde group in nucleophilic addition reactions?
- Methodological Answer :
- Electron-Withdrawing Effects : Fluorine atoms increase the electrophilicity of the aldehyde via inductive effects, accelerating nucleophilic attacks (e.g., Grignard or Wittig reactions).
- Steric Considerations : The cycloheptane ring’s chair-like conformation (minimized ring strain) may reduce steric hindrance compared to smaller rings.
- Experimental Validation : Compare reaction rates with non-fluorinated analogs using kinetic studies (UV-Vis monitoring or NMR time-course analysis). Computational studies (e.g., NBO analysis) quantify charge distribution .
Q. What strategies resolve contradictions in reported spectral data or reactivity profiles for this compound?
- Methodological Answer :
- Cross-Validation : Replicate experiments under standardized conditions (solvent purity, temperature control). Use multiple characterization tools (e.g., IR for aldehyde C=O stretch at ~1700 cm alongside NMR).
- Empirical Falsification : Apply the approach in , where conflicting results are systematically tested against controlled variables (e.g., trace moisture in reactions altering aldehyde stability).
- Meta-Analysis : Aggregate data from PubChem () and crystallographic databases to identify outliers or common artifacts .
Q. Can conformational analysis of this compound predict its behavior in catalytic asymmetric reactions?
- Methodological Answer :
- Computational Modeling : Use molecular dynamics (MD) simulations (e.g., AMBER) to analyze ring puckering and fluorine axial/equatorial preferences.
- Experimental Probes : Variable-temperature NMR detects conformational exchange. Chiral derivatization (e.g., with Evans’ auxiliaries) tests enantioselectivity in aldol reactions.
- Case Study : Compare with ’s pyrazole-carbaldehyde derivatives, where fluorine positioning altered catalyst-substrate interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
